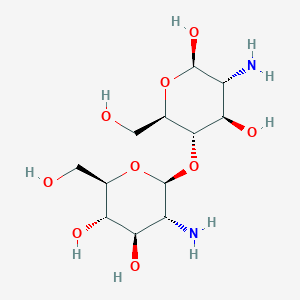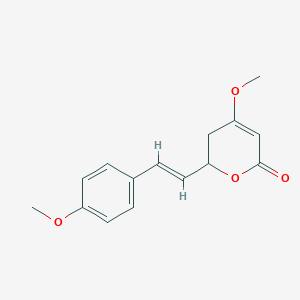
2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile is a chemical compound that belongs to the class of aromatic compounds. It has a molecular weight of 186.18 g/mol .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile is C11H7FN2. The InChI code is 1S/C10H6FN3/c11-9-3-1-4-10(8(9)7-12)14-6-2-5-13-14/h1-6H .Physical And Chemical Properties Analysis
2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Fluorinated Pyrroles in Pharmaceutical Chemistry
Fluoropyrrole derivatives are important anti-inflammatory agents , stable GnRH receptor antagonists , inhibitors of HCV NS5B polymerase , Angiotensin II receptor antagonists used in therapy for treating hypertension . Fluorinated pyrrole derivative chlorfenapyr, discovered in 1988, was commercialized in 1995 as a broad-spectrum insecticide .
Fungicides and Antibiotics
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Cholesterol Reducing Drugs
Pyrrole derivatives are also used in cholesterol reducing drugs . For instance, a patent describes the use of a pyrrole derivative in the preparation of inhibitors of cholesterol biosynthesis .
Antitumor Agents
Pyrrole derivatives are known to have antitumor properties . They have been used in the development of new drugs with broad range of chemical and biological properties .
Synthesis of Porphyrin Derivatives
Fluorinated pyrroles have been used in the synthesis of some porphyrin derivatives . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges.
Anti-Inflammatory Drugs
Fluoropyrrole derivatives are important anti-inflammatory agents . They have been used in the development of new drugs with a broad range of chemical and biological properties .
Stable GnRH Receptor Antagonists
Fluoropyrrole derivatives are stable GnRH receptor antagonists . They have been used in the development of new drugs with a broad range of chemical and biological properties .
Inhibitors of HCV NS5B Polymerase
Fluoropyrrole derivatives are inhibitors of HCV NS5B polymerase . They have been used in the development of new drugs with a broad range of chemical and biological properties .
Angiotensin II Receptor Antagonists
Fluoropyrrole derivatives are Angiotensin II receptor antagonists used in therapy for treating hypertension . They have been used in the development of new drugs with a broad range of chemical and biological properties .
Broad-Spectrum Insecticide
Fluorinated pyrrole derivative chlorfenapyr, discovered in 1988, was commercialized in 1995 as a broad-spectrum insecticide .
FGFR Signaling Pathway Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives, which are related to your compound of interest, have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-6-pyrrol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZSWZGYPPDMFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371562 |
Source


|
| Record name | 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile | |
CAS RN |
148901-51-3 |
Source


|
| Record name | 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 148901-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

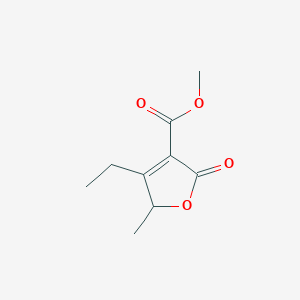

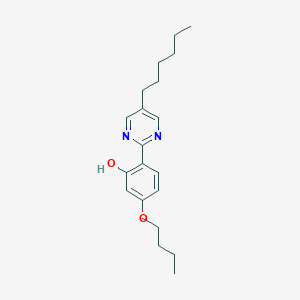
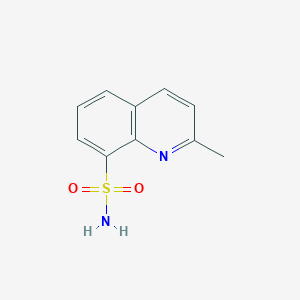
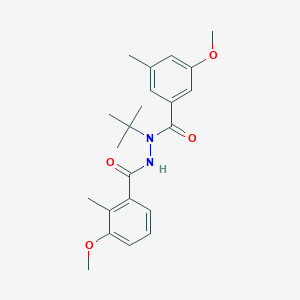


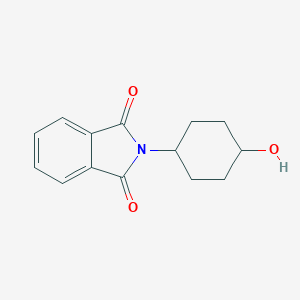
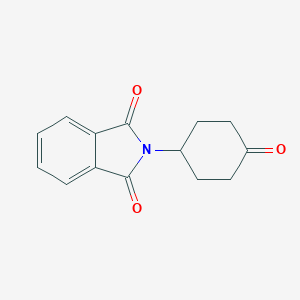

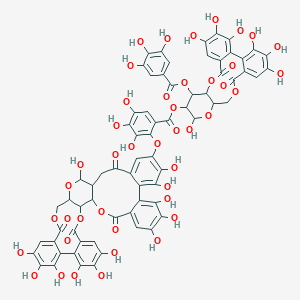
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
